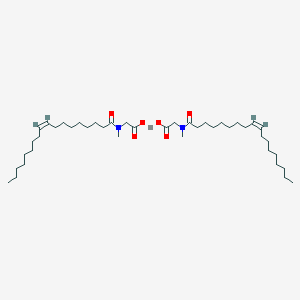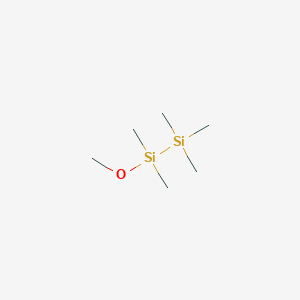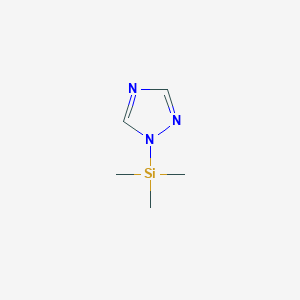
Oleylsarcosine, calcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleylsarcosine, calcium salt is a surfactant that has gained significant attention in the field of scientific research due to its unique properties. This compound is synthesized by reacting oleylamine with sarcosine and calcium chloride. Its ability to form micelles in aqueous solutions makes it an excellent candidate for various research applications.
Mecanismo De Acción
The mechanism of action of oleylsarcosine, calcium salt is based on its ability to form micelles in aqueous solutions. The hydrophobic tail of the molecule interacts with the hydrophobic regions of the solute, while the hydrophilic head interacts with the aqueous environment. This interaction leads to the solubilization of the solute in the aqueous solution.
Efectos Bioquímicos Y Fisiológicos
Oleylsarcosine, calcium salt has been shown to have several biochemical and physiological effects. It has been found to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oleylsarcosine, calcium salt has several advantages for lab experiments. It is a non-toxic, biodegradable compound that is easy to handle and store. It is also relatively inexpensive compared to other surfactants. However, it has some limitations, such as its limited solubility in organic solvents and its tendency to form aggregates at high concentrations.
Direcciones Futuras
There are several future directions for the use of oleylsarcosine, calcium salt in scientific research. One potential application is in the development of new drug delivery systems. It can also be used in the preparation of stable protein and enzyme formulations. Further research is needed to explore its potential in these areas.
In conclusion, oleylsarcosine, calcium salt is a surfactant with unique properties that make it an excellent candidate for various scientific research applications. Its ability to form micelles in aqueous solutions has been extensively studied, and it has been found to have several biochemical and physiological effects. While it has some limitations, its advantages make it a promising compound for future research.
Métodos De Síntesis
The synthesis of oleylsarcosine, calcium salt involves the reaction of oleylamine with sarcosine and calcium chloride. The reaction takes place in an aqueous solution at a specific temperature and pH. The resulting product is a white powder that is soluble in water.
Aplicaciones Científicas De Investigación
Oleylsarcosine, calcium salt has been extensively used in scientific research due to its unique properties. It is widely used as a surfactant in various applications such as emulsification, solubilization, and stabilization of proteins and enzymes. It is also used in the preparation of liposomes and other drug delivery systems.
Propiedades
Número CAS |
16026-16-7 |
|---|---|
Nombre del producto |
Oleylsarcosine, calcium salt |
Fórmula molecular |
C42H76CaN2O6 |
Peso molecular |
745.1 g/mol |
Nombre IUPAC |
calcium;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetate |
InChI |
InChI=1S/2C21H39NO3.Ca/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h2*10-11H,3-9,12-19H2,1-2H3,(H,24,25);/q;;+2/p-2/b2*11-10-; |
Clave InChI |
YUYLGIXKGUIIBR-DEZACRSWSA-L |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(=O)[O-])C.CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(=O)[O-])C.[Ca+2] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Ca+2] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Ca+2] |
Otros números CAS |
16026-16-7 |
Pictogramas |
Corrosive; Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)











